![molecular formula C16H16Cl2O3S2 B015243 1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene CAS No. 887354-40-7](/img/structure/B15243.png)
1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 1,2-Dichloro-4[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene often involves nucleophilic substitution reactions, condensation, or sulfonation processes. For instance, the synthesis of bisphenols through acid-catalyzed condensation of chlorophenols with formaldehyde indicates a method that might be applicable or adaptable for synthesizing structurally related compounds (Ferguson, McCrindle, & Mcalees, 1989). Additionally, sulfonation reactions, as demonstrated in the study of various benzenes (Ansink & Cerfontain, 2010), may provide insights into functional group modifications pertinent to this compound's synthesis.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often elucidated using X-ray crystallography, revealing intricate details about their conformation and stereochemistry. For example, the crystal structure of tetrazole derivatives provides valuable information on planarity and substituent effects on molecular geometry, which can be related to the structural analysis of 1,2-Dichloro-4[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such a compound can be inferred from related studies, highlighting its potential for participating in a variety of chemical transformations. For example, the formation of glycosyl triflates from thioglycosides using benzenethiosulfinate indicates a potential for sulfonate group involvement in synthesis reactions (Crich & Smith, 2000).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity can be derived from analog compounds. The study on bisphenols and a minor by-product from the condensation of formaldehyde with chlorophenol provides data on crystallinity and solvate formation, relevant for understanding the physical behavior of 1,2-Dichloro-4[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene (Ferguson, McCrindle, & Mcalees, 1989).
Chemical Properties Analysis
Chemical properties such as reactivity with nucleophiles, electrophiles, or participation in coupling reactions can be assessed through studies on similar compounds. The benzylation of alcohols and phenols study indicates the potential for ether formation, suggesting similar reactivity pathways for the target compound (Carlsen, 1998).
Scientific Research Applications
Direct and Mild Formylation of Benzenes
A study by Ohsawa, Yoshida, & Doi (2013) discusses a method for the direct and mild formylation of benzenes, utilizing dichloromethyl methyl ether and silver trifluoromethanesulfonate. This process powerfully formylates various substituted benzenes without affecting the protecting groups on the phenolic hydroxyl group.
Sulfonated Poly(ether sulfone)s for Fuel Cell Applications
Matsumoto, Higashihara, & Ueda (2009) developed new sulfonated poly(ether sulfone)s locally and densely sulfonated. These polymers showed potential for fuel cell applications, characterized by well-defined phase-separated structures conducive to efficient proton conduction.
Electroredutive Spaltung of Aryldisulfonsäurederivate
Horner & Schmitt (1982) investigated the electroreduction of benzene-disulfonic acid derivatives. They observed that electroreduction yields phenol and sulfinic acid in certain conditions, providing insights into the electrochemical behavior of these compounds.
Catalytic Applications of 1,3,5-Tris(hydrogensulfato) Benzene
Karimi-Jaberi et al. (2012) used 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This catalyst offers a simple procedure and eco-friendly reaction conditions, highlighting its utility in organic synthesis.
Synthesis and Crystal Structure of Substituted Benzene Derivatives
Tang, Kuan-Zhen, & Yu (2008) synthesized and analyzed the crystal structure of a substituted benzene derivative, emphasizing the importance of structural determination in understanding the properties of such compounds.
properties
IUPAC Name |
1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S2/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGOTCPFHQNRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412832 | |
Record name | 1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene | |
CAS RN |
887354-40-7 | |
Record name | 1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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